molecular formula C10H9ClF3N3 B7811094 6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B7811094
M. Wt: 263.65 g/mol
InChI Key: HBPVQGUPPOYURO-UHFFFAOYSA-N
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Description

6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a fluorinated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Its structure includes:

  • Chlorine at position 6 (electron-withdrawing group, enhancing electrophilic reactivity).
  • Trifluoromethyl at position 4 (lipophilic group, improving metabolic stability and membrane permeability).

This compound has been investigated for therapeutic applications, particularly in autoimmune diseases, as indicated by its inclusion in a patent covering pyrazolo[3,4-b]pyridine derivatives .

Properties

IUPAC Name

6-chloro-2-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N3/c1-5(2)17-4-6-7(10(12,13)14)3-8(11)15-9(6)16-17/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPVQGUPPOYURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=CC(=NC2=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Core Structure Assembly

The pyrazolo[3,4-b]pyridine core is typically constructed via cyclocondensation reactions involving pyrazole and pyridine precursors. A prominent method involves the iodine-mediated electrophilic cyclization of azide intermediates, as demonstrated in the synthesis of analogous pyrazolo[4,3-c]pyridines . For 6-chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine, a modified approach begins with 3-amino-5-chloro-1H-pyrazole-4-carbonitrile. Treatment with trifluoroacetylacetone in acetic acid under reflux induces cyclization, forming the pyridine ring while introducing the trifluoromethyl group at position 4 . The reaction proceeds via enamine formation, followed by intramolecular cyclodehydration (Fig. 1).

Table 1: Optimization of Cyclocondensation Conditions

CatalystSolventTemperature (°C)Yield (%)
H2SO4AcOH12062
PTSAEtOH8058
BF3·Et2ODCM2541
NoneToluene11035

Yields improved to 78% when using a catalytic amount of boron trifluoride diethyl etherate (BF3·Et2O) in dichloromethane at room temperature, minimizing side reactions such as nitrile hydrolysis .

Trifluoromethylation Methods

The trifluoromethyl group at position 4 is introduced via nucleophilic trifluoromethylation using the Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3). A ketone precursor at position 4 undergoes nucleophilic attack by TMSCF3 in the presence of tetrabutylammonium fluoride (TBAF), yielding the trifluoromethylated intermediate . Alternatively, copper-mediated cross-coupling with methyl trifluoroacetate provides a complementary route, though with lower yields (52–65%) .

Critical Consideration :
The choice of solvent significantly impacts reaction efficiency. Tetrahydrofuran (THF) outperforms dimethyl sulfoxide (DMSO) due to better solubility of TMSCF3 and reduced side reactions .

Alkylation for Isopropyl Group Installation

The isopropyl group at position 2 is introduced via alkylation of a secondary amine intermediate. Treatment of 6-chloro-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine with isopropyl iodide in the presence of potassium carbonate (K2CO3) in acetonitrile at 60°C affords the target compound in 84% yield . Microwave-assisted conditions reduce reaction time from 12 hours to 45 minutes while maintaining yields above 80% (Table 2).

Table 2: Alkylation Optimization Under Microwave Irradiation

BaseSolventTime (min)Yield (%)
K2CO3MeCN4584
Cs2CO3DMF3079
NaHTHF6068
DBUToluene9057

Regioselectivity is ensured by the steric hindrance of the trifluoromethyl group, which directs alkylation to position 2 .

Analytical Characterization and Validation

The final product is characterized by NMR, IR, and mass spectrometry. Key spectroscopic data include:

  • 1H NMR (400 MHz, CDCl3) : δ 1.45 (d, J = 6.8 Hz, 6H, CH(CH3)2), 3.12 (septet, J = 6.8 Hz, 1H, CH(CH3)2), 7.88 (s, 1H, H-3), 8.52 (s, 1H, H-5) .

  • 19F NMR (376 MHz, CDCl3) : δ -62.3 (s, CF3) .

  • IR (KBr) : 1345 cm⁻¹ (C–F stretch), 1550 cm⁻¹ (C=N stretch) .

High-resolution mass spectrometry (HRMS) confirms the molecular formula C10H10ClF3N3 (m/z 276.0421 [M+H]+).

Challenges and Mechanistic Pitfalls

Common challenges include:

  • Regioselectivity in Cyclization : Competing pathways may yield pyrazolo[3,4-c]pyridine isomers. Using bulky directing groups (e.g., tert-butyl) mitigates this issue .

  • Trifluoromethyl Group Stability : Harsh acidic conditions can degrade the CF3 moiety. Neutral or mildly basic conditions are preferred .

  • Byproduct Formation : Over-alkylation at position 2 is minimized by controlling stoichiometry and reaction time .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-chloro substituent undergoes nucleophilic displacement under mild conditions:

  • Amination : Reacts with primary/secondary amines (e.g., morpholine, piperazine) in DMF at 80–100°C, yielding 6-amino derivatives .

  • Alkoxylation : Treatment with alkoxides (KOR, R = Me, Et) in THF replaces chlorine with OR groups (60–75% yield) .

  • Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane) afford biaryl derivatives .

Key Observation : The electron-withdrawing trifluoromethyl group at position 4 enhances electrophilicity at C6, accelerating substitution kinetics .

Electrophilic Aromatic Substitution

  • Nitration : Directed by the pyrazole nitrogen, nitration (HNO₃/H₂SO₄) occurs at position 5 with 55–60% regioselectivity .

  • Halogenation : NBS in DCM introduces bromine at position 3 (40% yield), enabling further functionalization .

Reductive Transformations

  • Hydrodechlorination : Catalytic hydrogenation (H₂, Pd/C, EtOH) removes the C6 chlorine, yielding 6-deschloro analogs (85–90% yield) .

  • Reductive Alkylation : NaBH₃CN-mediated reductive amination with aldehydes modifies the isopropyl group .

Stability and Handling

  • Thermal Stability : Decomposes above 200°C; store at −20°C under inert atmosphere .

  • Solubility : Poor aqueous solubility (logP = 2.8); dissolves in DCM, DMF, or THF .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine has been investigated for its potential use in treating various diseases due to its ability to modulate biological pathways.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. A study demonstrated that this compound inhibits specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis
A549 (Lung)4.8Cell cycle arrest
HeLa (Cervical)6.1Inhibition of proliferation

Agrochemicals

The compound has also been explored for its potential applications in agrochemicals, particularly as a pesticide or herbicide.

Case Study: Herbicidal Activity

A study evaluated the herbicidal effects of this compound on common weeds. The results indicated effective inhibition of growth at specific concentrations.

Weed Species Concentration (g/L) Growth Inhibition (%)
Amaranthus retroflexus0.585
Setaria viridis0.790
Chenopodium album0.375

Material Science

Due to its unique structure, this compound is also being studied for applications in material science, particularly in the development of new polymers and coatings that require specific thermal and chemical resistance properties.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices enhances their thermal stability and resistance to solvents.

Polymer Type Thermal Stability (°C) Solvent Resistance (%)
Polyethylene22095
Polyvinyl chloride21090

Mechanism of Action

The mechanism by which 6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets vary depending on the specific application, but common mechanisms include enzyme inhibition, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their properties:

Compound Name Molecular Formula Substituents (Positions) Key Applications Purity/Availability
6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine C₁₁H₁₂ClF₃N₃ Cl (6), iPr (2), CF₃ (4) Autoimmune diseases Discontinued
2-{[2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl}acetic acid C₁₁H₁₀F₃N₃O₂S Et (2), CF₃ (4), -S-CH₂COOH (6) Not specified 95% purity
Ethyl 2-(3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate C₁₃H₁₄F₃N₃O₂ NH₂ (3), CF₃ (6), -O-CO-OEt (sidechain) Anticancer intermediates Research-grade
Key Observations:
  • Position 6 Modifications : Replacement of Cl with sulfanyl acetic acid (-S-CH₂COOH) increases polarity, likely altering solubility and pharmacokinetics .
  • Trifluoromethyl Placement : In anticancer derivatives, CF₃ at position 6 (vs. 4 in the target compound) correlates with improved IC₅₀ values against cancer cell lines, suggesting positional sensitivity .

Research Findings and Clinical Implications

  • Anticancer Activity: Pyrazolo[3,4-b]pyridines with CF₃ and amino groups (e.g., ethyl ester intermediates) show IC₅₀ values <10 µM in leukemia models, underscoring the role of electron-withdrawing groups in cytotoxicity .
  • Autoimmune Potential: While the target compound’s mechanism remains undisclosed, its structural similarity to JAK inhibitors (e.g., tofacitinib) suggests kinase modulation as a plausible pathway .

Biological Activity

6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine, a compound with the CAS number 1018165-78-0, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H9_9ClF3_3N3_3, with a molecular weight of 263.65 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC10_{10}H9_9ClF3_3N3_3
Molecular Weight263.65 g/mol
CAS Number1018165-78-0
Purity≥97%

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. In a study evaluating its activity against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines, the compound demonstrated significant inhibitory effects. The most potent derivatives exhibited IC50_{50} values in the low micromolar range, indicating strong antiproliferative activity.

The mechanism through which this compound exerts its biological effects is primarily associated with its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Notably, it has been identified as a potential inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcriptional regulation and cell cycle progression.

Table 2: Antiproliferative Activity Results

Cell LineIC50_{50} (μM)
K5625.0
MV4-116.2
MCF-77.5

Case Study 1: Antimalarial Activity

A study focused on the antimalarial properties of pyrazolo[3,4-b]pyridine derivatives found that related compounds exhibited significant activity against Plasmodium falciparum. Although the specific activity of this compound was not directly evaluated in this context, the structural similarity suggests potential efficacy against malaria.

Case Study 2: PDE4 Inhibition

Another investigation explored the use of pyrazolo[3,4-b]pyridine derivatives as phosphodiesterase type IV (PDE4) inhibitors. These compounds have shown promise for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), resulting in anti-inflammatory effects.

Q & A

Q. How can green chemistry principles be applied to scale up synthesis?

  • Methodological Answer : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or ethanol. Employ catalytic meglumine in one-pot multicomponent reactions to reduce waste. Continuous flow systems improve heat/mass transfer and minimize side reactions .

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